4-Butyl-2-phenyl-3-morpholinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2-phenyl-3-morpholinone is an organic compound that belongs to the class of morpholinones It is characterized by a morpholine ring substituted with a butyl group at the 4-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-phenyl-3-morpholinone typically involves the reaction of morpholine with butyl bromide and phenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The general steps are as follows:
Formation of the Grignard Reagent: Phenyl magnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Nucleophilic Substitution: Morpholine is reacted with butyl bromide to form 4-butylmorpholine.
Addition Reaction: The Grignard reagent (phenyl magnesium bromide) is then added to 4-butylmorpholine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-2-phenyl-3-morpholinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butyl or phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholinones.
Scientific Research Applications
4-Butyl-2-phenyl-3-morpholinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Butyl-2-phenyl-3-morpholinone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its function and leading to antimicrobial effects.
Comparison with Similar Compounds
4-Butyl-2-phenylmorpholine: Lacks the ketone group, resulting in different chemical properties.
2-Phenyl-3-morpholinone: Lacks the butyl group, affecting its reactivity and applications.
4-Butyl-3-morpholinone: Lacks the phenyl group, altering its biological activity.
Uniqueness: 4-Butyl-2-phenyl-3-morpholinone is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
73816-71-4 |
---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-butyl-2-phenylmorpholin-3-one |
InChI |
InChI=1S/C14H19NO2/c1-2-3-9-15-10-11-17-13(14(15)16)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
InChI Key |
USRSZUNVXVRVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.